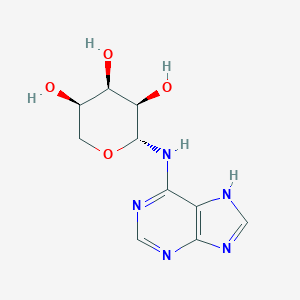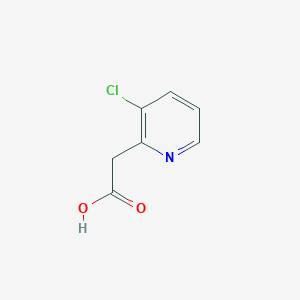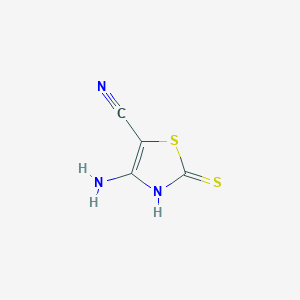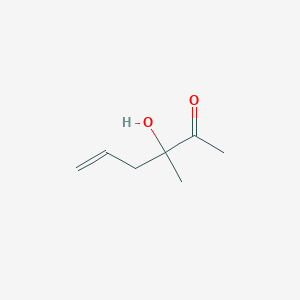
Tetrahydro-6-phenyl-2H-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine, tetrahydro-6-phenyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-6-phenyl- can be achieved through several methods. One common approach involves the reaction of corresponding amides with iron bromide . Another method includes the use of Diels-Alder chemistry, starting with nitroso compounds and conjugated dienes . These reactions typically require specific catalysts and controlled conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 2H-1,3-Oxazine, tetrahydro-6-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which provide reactive sites for different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1,3-Oxazine, tetrahydro-6-phenyl- include nitroso compounds, conjugated dienes, and various catalysts such as chiral phosphoric acids and copper complexes . Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 2H-1,3-Oxazine, tetrahydro-6-phenyl- include various substituted oxazines and related heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2H-1,3-Oxazine, tetrahydro-6-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, this compound is used in the development of advanced materials and polymers in the industrial sector .
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms in the ring allows it to form stable complexes with various biological molecules, influencing their activity and function . This compound can also undergo redox reactions, which play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
2H-1,3-Oxazine, tetrahydro-6-phenyl- can be compared with other similar compounds such as tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine and tetrahydro-4,4,6-trimethyl-2-phenyl-2H-1,3-oxazine . These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of the oxygen and nitrogen atoms in 2H-1,3-Oxazine, tetrahydro-6-phenyl- makes it particularly versatile and valuable in various fields .
Propriétés
Numéro CAS |
19798-93-7 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10-11H,6-8H2 |
Clé InChI |
NXRSRCLQERAMPF-UHFFFAOYSA-N |
SMILES |
C1CNCOC1C2=CC=CC=C2 |
SMILES canonique |
C1CNCOC1C2=CC=CC=C2 |
Key on ui other cas no. |
19798-93-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)









